N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a combination of thiadiazole and pyrimidine rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of sulfur and chlorine atoms in the structure suggests that this compound might exhibit unique reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via nucleophilic substitution reactions using butylthiol.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Chlorination and Methylsulfanyl Substitution: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3), followed by substitution with methylthiol to introduce the methylsulfanyl group.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and pyrimidine rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the pyrimidine ring can be substituted by various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing thiadiazole and pyrimidine rings have shown significant antimicrobial, antifungal, and anticancer activities . This compound could be explored for similar activities, potentially disrupting DNA replication in bacterial and cancer cells.
Medicine
In medicine, derivatives of thiadiazole and pyrimidine are often investigated for their potential as therapeutic agents. This compound might be evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, such compounds can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide likely involves interaction with biological macromolecules such as DNA, enzymes, or receptors. The thiadiazole ring can act as a bioisostere of pyrimidine, potentially interfering with DNA replication and protein synthesis. The sulfur atoms might also form covalent bonds with thiol groups in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
Pyrimidine Derivatives: Widely used in antiviral and anticancer therapies.
Sulfur-Containing Heterocycles: Often exhibit unique reactivity and biological activities.
Uniqueness
The combination of thiadiazole and pyrimidine rings in this compound, along with the presence of butylsulfanyl and methylsulfanyl groups, makes it unique. This structure allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide, covering its synthesis, reactions, applications, and more
Properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5OS3/c1-3-4-5-21-12-18-17-11(22-12)16-9(19)8-7(13)6-14-10(15-8)20-2/h6H,3-5H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXHRPROHPGLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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